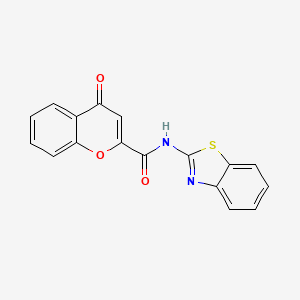

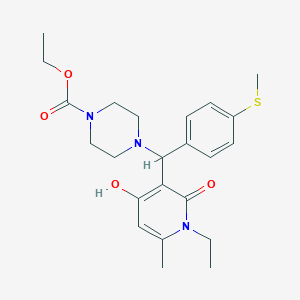

![molecular formula C21H23NO2 B3007499 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797739-90-2](/img/structure/B3007499.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a chiral molecule that is likely to have significant synthetic and medicinal interest. While the provided papers do not directly discuss this compound, they do provide insight into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related chiral compounds has been described in the literature. For example, an efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been achieved. The derivatives of these amino alcohols, specifically the B-methyloxazaborolidine derivatives, have been shown to be excellent catalysts for the enantioselective reduction of various achiral ketones to chiral secondary alcohols . This suggests that similar catalytic methods could potentially be applied to the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing nitrogen. This structural feature is important as it can impart significant stereochemical complexity to the molecule. The presence of the methoxynaphthalenyl group suggests potential aromatic interactions and additional steric considerations that would need to be taken into account during synthesis and when predicting reactivity .

Chemical Reactions Analysis

While the specific chemical reactions of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one are not detailed in the provided papers, the literature on similar compounds can offer insights. For instance, the oxazaborolidine catalysts mentioned in the first paper are known for their role in enantioselective synthesis, which could be relevant for the preparation of chiral centers within the compound . Additionally, the radioiodinated derivatives of azabicyclo[2.2.2]octane compounds, as discussed in the second paper, highlight the potential for introducing radioisotopes into structurally similar compounds, which could be of interest for developing radiopharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its chiral centers, bicyclic structure, and aromatic moiety. The chiral centers would affect the optical activity, while the bicyclic structure could influence the compound's conformational stability. The aromatic group would contribute to the compound's UV-Vis absorption characteristics and potential interactions with other aromatic systems. Although the specific properties of the compound are not discussed in the provided papers, these general principles can be applied to hypothesize its behavior .

Scientific Research Applications

Potent Nonpeptide Antagonist of the Substance P (NK1) Receptor

The compound CP-96,345, related to the chemical structure , has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This discovery is significant as it offers a new avenue for investigating the physiological properties of substance P and its role in diseases, presenting a powerful tool for further exploration Snider et al., 1991.

Stereoselective Synthesis of Active Metabolites

Research into the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors has been conducted, demonstrating the intricate chemistry involved in creating biologically active compounds that could influence future therapeutic developments Chen et al., 2010.

Enantioselective Construction for Carbapenem Antibiotics

A highly enantioselective construction of azetidin-2-ones, key intermediates for carbapenem antibiotics, via intramolecular C–H insertion reactions, showcases the potential of such compounds in developing new antibiotics Anada & Watanabe, 1998.

Novel and Versatile Methods for Tropane Alkaloids Synthesis

The compound has been implicated in novel and flexible approaches to synthesizing hydroxylated tropan-3-ones and related structures, highlighting its relevance in the synthesis of natural products and potential pharmaceutical applications Mao et al., 2014.

Explorations in Organic Synthesis and Medicinal Chemistry

Further studies have explored the compound's role in organic synthesis, medicinal chemistry, and its potential as a building block for the synthesis of complex molecules with therapeutic applications. These investigations include the synthesis of cephem derivatives for ADEPT approaches, highlighting its utility in drug delivery systems Blau et al., 2008.

properties

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-24-20-13-9-15-5-2-3-8-18(15)19(20)12-14-21(23)22-16-6-4-7-17(22)11-10-16/h2-6,8-9,13,16-17H,7,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZFNVMVHLHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3C=CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

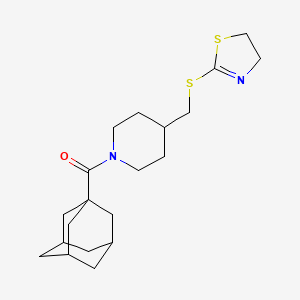

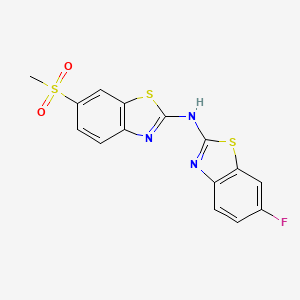

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)

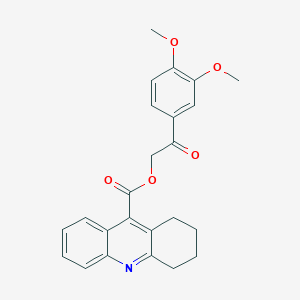

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

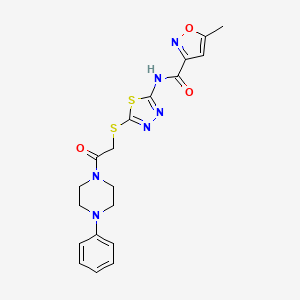

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)